In-depth Technical Guide: The Mechanism of Action of SU11274 and SU5416 in c-Met Signaling
In-depth Technical Guide: The Mechanism of Action of SU11274 and SU5416 in c-Met Signaling
A Note on Nomenclature: Initial searches for "SU5616" did not yield a specific c-Met inhibitor with this designation. It is highly probable that this was a typographical error. This guide will focus on two structurally and functionally related compounds, SU11274 and SU5416 , which are well-characterized kinase inhibitors with activity against the c-Met receptor.
Executive Summary
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical regulator of a multitude of cellular processes, including proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is a key driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of two small molecule inhibitors, SU11274 and SU5416, in the context of c-Met signaling. SU11274 is a selective c-Met inhibitor, while SU5416 is a multi-targeted kinase inhibitor with activity that includes c-Met. This document details their inhibitory profiles, impact on downstream signaling cascades, and the experimental methodologies used for their characterization, providing a valuable resource for researchers and drug development professionals.
c-Met Signaling Pathway
The c-Met signaling pathway is initiated by the binding of HGF, which induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation creates docking sites for various adaptor proteins and downstream effectors, leading to the activation of several major signaling cascades.
Quantitative Data: Inhibitor Profiles
The inhibitory activity of SU11274 and SU5416 against c-Met and a panel of other kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| SU11274 | c-Met | 10 | Cell-free | [1][2] |
| FLK-1 (VEGFR2) | >500 | Cell-free | [2] | |
| FGFR-1 | >5000 | Cell-free | [2] | |
| c-Src | >5000 | Cell-free | [2] | |
| PDGFRβ | >5000 | Cell-free | [2] | |
| EGFR | >5000 | Cell-free | [2] | |
| SU5416 | c-Met | - | - | |
| VEGFR1/2 | 40 | Cell-free | ||
| c-Kit | 30 | Cell-free | ||
| FLT3 | 160 | Cell-free | ||
| RET | 170 | Cell-free |
Table 1: Kinase Inhibitory Profile of SU11274 and SU5416.
The effects of these inhibitors on cell viability and proliferation are cell-type dependent and are influenced by the level of c-Met expression and activation.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| SU11274 | H69 (SCLC) | Cell Growth | 3.4 | [2] |
| H345 (SCLC) | Cell Growth | 6.5 | [2] | |
| NSCLC cell lines | Cell Viability | 0.8 - 4.4 | [3] | |
| CW9019 (Rhabdomyosarcoma) | Proliferation | 2.5 | [4] | |
| RH30 (Rhabdomyosarcoma) | Proliferation | 2.5 | [4] | |
| RD (Rhabdomyosarcoma) | Proliferation | >7.5 | [4] | |
| SU5416 | H526 (SCLC) | Cell Growth | - | [5] |
| H209 (SCLC) | Cell Growth | - | [5] |
Table 2: Cellular Activity of SU11274 and SU5416.
Mechanism of Action
SU11274: A Selective c-Met Inhibitor
SU11274 acts as a potent and selective ATP-competitive inhibitor of the c-Met tyrosine kinase.[2] By binding to the ATP-binding pocket of the c-Met kinase domain, SU11274 prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[3][4] This inhibition of c-Met phosphorylation leads to the suppression of key downstream signaling nodes, including:
-
PI3K/AKT Pathway: SU11274 has been shown to decrease the phosphorylation of AKT, a central kinase in cell survival and proliferation.[4]
-
MAPK/ERK Pathway: Inhibition of c-Met by SU11274 results in reduced phosphorylation of ERK1/2, which is critical for cell growth and division.[4][6]
-
mTOR Pathway: Downstream of AKT, SU11274 also inhibits the phosphorylation of mTOR and its substrate, the S6 kinase.[4]
The selective inhibition of these pathways by SU11274 ultimately leads to decreased cell proliferation, induction of G1 cell cycle arrest, and apoptosis in c-Met dependent cancer cells.[2]
SU5416: A Multi-Targeted Kinase Inhibitor
SU5416, also known as Semaxinib, is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFRs, c-Kit, and FLT3, in addition to c-Met. Its mechanism of action in cancer is therefore broader than that of SU11274. In the context of c-Met signaling, SU5416 also functions as an ATP-competitive inhibitor, blocking receptor autophosphorylation and subsequent downstream signaling. However, its anti-tumor effects are also mediated through the inhibition of other critical pathways, most notably angiogenesis via VEGFR inhibition.[5][7] The combined inhibition of c-Met and other key oncogenic drivers by SU5416 can lead to a potent anti-proliferative and anti-angiogenic response.
Experimental Protocols
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.
Detailed Methodology:
-
Plate Preparation: Serially dilute the test compound (e.g., SU11274 or SU5416) in DMSO and add to a 384-well plate.
-
Reaction Mixture: Prepare a master mix containing kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), recombinant c-Met kinase, and a suitable substrate (e.g., poly(Glu,Tyr)4:1).
-
Kinase Reaction: Add the master mix to the assay plate. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for c-Met.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block HGF-induced c-Met phosphorylation in intact cells.
Detailed Methodology:
-
Cell Culture: Seed a c-Met expressing cell line (e.g., MKN45, A549) in a 96-well plate and allow to adhere.
-
Serum Starvation: To reduce basal receptor activity, incubate the cells in serum-free media for several hours or overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor for 1-2 hours.
-
HGF Stimulation: Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Detection:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) and total c-Met.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total c-Met and a detection antibody for phosphorylated c-Met.
-
-
Data Analysis: Quantify the band intensity (Western Blot) or the colorimetric/fluorometric signal (ELISA) and normalize the phosphorylated c-Met signal to the total c-Met signal.
Cell Viability/Proliferation Assay (MTS/MTT)
This assay determines the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[8][9][10]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
SU11274 and SU5416 are potent inhibitors of the c-Met signaling pathway, albeit with different selectivity profiles. SU11274 offers a more targeted approach for dissecting the specific roles of c-Met, while SU5416 provides a broader inhibition of multiple oncogenic pathways. The detailed mechanisms of action and experimental protocols outlined in this guide serve as a valuable resource for the continued investigation of c-Met as a therapeutic target and the development of novel inhibitors for cancer therapy. The provided data and methodologies will aid researchers in designing and interpreting experiments aimed at further elucidating the complex role of c-Met in cancer biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Functional expression and mutations of c-Met and its therapeutic inhibition with SU11274 and small interfering RNA in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor SU11274 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cohesionbio.com [cohesionbio.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
